![molecular formula C32H50O2 B14287260 4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl CAS No. 113963-16-9](/img/structure/B14287260.png)
4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The specific substituents in this compound are a dodecyloxy group and a 5-methylheptyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Alkoxy Groups: The dodecyloxy and 5-methylheptyloxy groups can be introduced through nucleophilic substitution reactions, where the corresponding alkyl halides react with the biphenyl core in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to scale up the Suzuki coupling reaction.
Efficient Nucleophilic Substitution: Optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of new alkoxy or acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl exerts its effects can be attributed to its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. This interaction can influence molecular targets such as cell membranes, enzymes, and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 5-methylheptyloxy group.
4-(Hexadecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl: Similar structure but with a hexadecyloxy group instead of a dodecyloxy group.
Uniqueness
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is unique due to the specific combination of its alkoxy groups, which confer distinct physical and chemical properties compared to other biphenyl derivatives.
Properties
CAS No. |
113963-16-9 |
|---|---|
Molecular Formula |
C32H50O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-dodecoxy-4-[4-(5-methylheptoxy)phenyl]benzene |
InChI |
InChI=1S/C32H50O2/c1-4-6-7-8-9-10-11-12-13-15-26-33-31-22-18-29(19-23-31)30-20-24-32(25-21-30)34-27-16-14-17-28(3)5-2/h18-25,28H,4-17,26-27H2,1-3H3 |
InChI Key |
BZKIXNAAABAXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


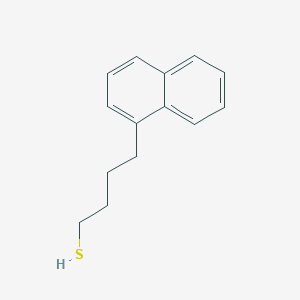

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
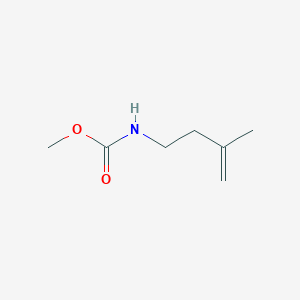
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
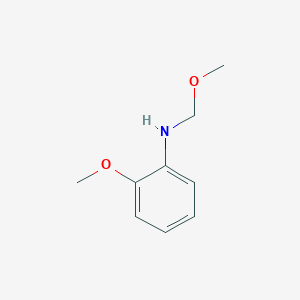
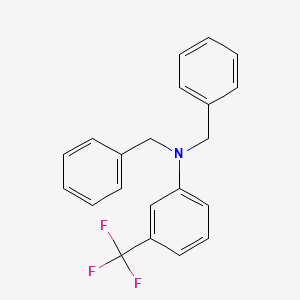
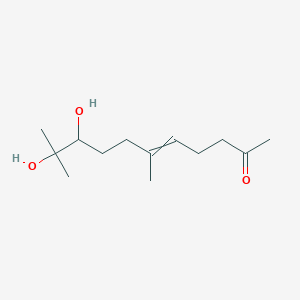
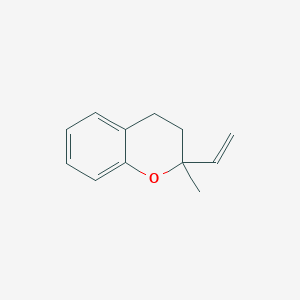

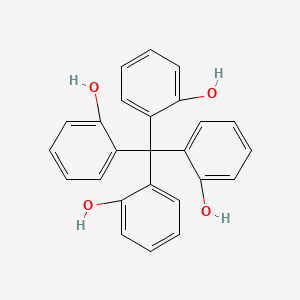
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
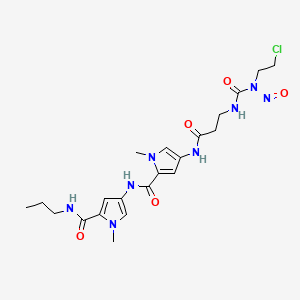
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
